molecular formula C17H21N3O3 B6571847 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-69-7

3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6571847
CAS RN: 1021261-69-7
M. Wt: 315.37 g/mol
InChI Key: SCYKKMQXHWHXLG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method for naming chemical substances and is based on the specific set of rules set by the International Union of Pure and Applied Chemistry .


Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This can include multi-step synthesis processes, the types of reactions involved, the reagents and conditions required, and the yield of each step .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be determined using various spectroscopic methods and computational modeling .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity and stability. It can also involve studying the compound’s behavior under different conditions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can give valuable insights into how the compound behaves under different conditions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique spirocyclic structure can be leveraged to design molecules with specific biological activities, such as enzyme inhibition or receptor modulation. Researchers are exploring its use in creating novel therapeutics for various diseases, including cancer and neurological disorders .

Antimicrobial Agents

The structural features of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione make it a candidate for developing new antimicrobial agents. Studies have indicated that spirocyclic compounds can exhibit significant antibacterial and antifungal properties. This compound is being investigated for its ability to combat resistant strains of bacteria and fungi .

Catalysis in Organic Synthesis

In the field of organic chemistry, this compound is being studied for its potential as a catalyst in various chemical reactions. Its spirocyclic framework can provide unique steric and electronic environments that facilitate specific catalytic processes. This can lead to more efficient and selective synthesis of complex organic molecules .

Material Science

Researchers are exploring the use of this compound in material science, particularly in the development of new polymers and advanced materials. Its unique structure can impart desirable properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These materials can have applications in various industries, including aerospace, automotive, and electronics .

Mechanism of Action

Target of Action

The primary targets of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat , a second-generation insecticide developed by Bayer CropScience . Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .

Mode of Action

The specific mode of action for 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar modes of action. Spirotetramat is known for its unique two-way internal absorption and transport properties .

Biochemical Pathways

The specific biochemical pathways affected by 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may interact with biochemical pathways related to neuronal signaling and seizure regulation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat , it may share similar pharmacokinetic properties. Spirotetramat is known for its unique two-way internal absorption and transport properties , suggesting it may have good bioavailability.

Result of Action

The specific molecular and cellular effects of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity , suggesting that they may have a regulatory effect on the central nervous system.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound , is known for its long-lasting efficacy and can effectively control pests for as long as two months , suggesting that it may be stable under various environmental conditions.

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. This can include toxicity information, safety precautions, and proper disposal methods .

properties

IUPAC Name

3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-20-15(22)17(18-16(20)23)8-10-19(11-9-17)14(21)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYKKMQXHWHXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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